molecular formula C16H15N3O5 B2625353 N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-34-6

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2625353
CAS No.: 899974-34-6
M. Wt: 329.312
InChI Key: UPUZKPBUFSOCAU-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a compound that features both ethoxy and nitro functional groups attached to a central oxalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-nitroaniline. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as sodium ethoxide or other strong nucleophiles can be used to replace the ethoxy group.

Major Products

    Reduction of the nitro group: This reaction would yield N1-(4-ethoxyphenyl)-N2-(4-aminophenyl)oxalamide.

    Substitution of the ethoxy group: This could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N1-(4-ethoxyphenyl)-N2-(4-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both ethoxy and nitro groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-2-24-14-9-5-12(6-10-14)18-16(21)15(20)17-11-3-7-13(8-4-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZKPBUFSOCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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